molecular formula C14H21N7O4 B3332067 2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine CAS No. 869354-99-4

2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine

Cat. No. B3332067
CAS RN: 869354-99-4
M. Wt: 351.36 g/mol
InChI Key: YADAJUFWZGPTNE-ZJBPOAJDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine” is also known as AZT . It is mainly used in studying and developing antiviral for HIV . It prevents reverse transcription of viral RNA to DNA, hampering the growth of the virus .


Molecular Structure Analysis

The molecular formula of this compound is C14H21N7O4 . The InChI Key is YADAJUFWZGPTNE-ZJBPOAJDSA-N . The canonical SMILES representation is CN©C=NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)NOC .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 351.37 g/mol . Other physical and chemical properties such as density, melting point, and boiling point were not found in the search results .

Mechanism of Action

The compound acts as an antiviral agent against HIV by preventing the reverse transcription of viral RNA to DNA . This action inhibits the replication of the virus and its ability to infect new cells.

Future Directions

While specific future directions were not found in the search results, the compound’s use in HIV research suggests potential for further study in antiviral drug development .

properties

IUPAC Name

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O4/c1-20(2)6-16-14-17-12(19-24-3)11-13(18-14)21(7-15-11)10-4-8(23)9(5-22)25-10/h6-10,22-23H,4-5H2,1-3H3,(H,17,18,19)/b16-6+/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADAJUFWZGPTNE-ZJBPOAJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine
Reactant of Route 2
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine
Reactant of Route 3
Reactant of Route 3
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine
Reactant of Route 4
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine
Reactant of Route 5
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine
Reactant of Route 6
2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(beta-D-2-deoxyribofuranosyl)purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.